(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile
Description
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is a benzimidazole-acrylonitrile hybrid compound characterized by a conjugated acrylonitrile linker bridging a benzimidazole core and a 4-morpholinophenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including anticancer and antimicrobial agent development.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-13-15(20-23-18-3-1-2-4-19(18)24-20)14-22-16-5-7-17(8-6-16)25-9-11-26-12-10-25/h1-8,14,22H,9-12H2,(H,23,24)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCVMTJTOSWXKX-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine ring and the acrylonitrile group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Acrylonitrile Group
The acrylonitrile moiety () is highly electrophilic, enabling nucleophilic additions and cycloadditions:
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Nucleophilic Addition : Reacts with amines, thiols, or alcohols under basic conditions to form substituted acrylamides or ethers.
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Cycloadditions : Participates in [2+2] or [4+2] cycloadditions with dienes or electron-rich alkenes under thermal or photochemical conditions .
Example Reaction Pathway:
Benzimidazole Core
The benzimidazole ring undergoes electrophilic substitution and coordination reactions:
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Electrophilic Substitution : Halogenation or nitration occurs preferentially at the 5- or 6-position under acidic conditions .
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Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that stabilize oxidation states.
Morpholinophenyl Substituent
The morpholine ring exhibits basicity and participates in ring-opening or alkylation:
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Protonation : The tertiary amine reacts with acids to form water-soluble salts.
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Ring-Opening : Reacts with strong nucleophiles (e.g., Grignard reagents) to yield amino alcohols .
Nucleophilic Addition to Acrylonitrile
Electrophilic Aromatic Substitution on Benzimidazole
| Reagent | Position | Product | Yield | Conditions |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 5- or 6-nitro | Nitrobenzimidazole derivative | 65–70% | 0°C, 2h |
| Br₂/FeBr₃ | 5-bromo | Bromobenzimidazole derivative | 80% | RT, 1h |
Morpholine Ring Functionalization
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | Water-soluble derivatives |
| Acid Catalysis | HCl (conc.) | Morpholine hydrochloride | Salt formation for storage |
Mechanistic Insights
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Acrylonitrile Reactivity : Polarized -bond facilitates Michael additions, with regioselectivity dictated by steric and electronic effects.
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Benzimidazole Stability : Aromaticity and hydrogen-bonding capacity reduce susceptibility to ring-opening under mild conditions .
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Morpholine Basicity : pKa ~8.4 enables selective protonation in multi-step syntheses .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties. Research has indicated that compounds containing benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: In vitro Studies
A study demonstrated that derivatives of benzimidazole showed significant activity against breast cancer cells, leading to cell cycle arrest and apoptosis through the activation of caspases . This suggests that the specific structural features of this compound could be optimized for enhanced anticancer efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives are known for their broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics.
Research Findings
In a comparative study, several benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the benzimidazole core significantly increased antibacterial activity . This positions this compound as a potential lead compound for further development in antimicrobial therapies.
Neuroprotective Effects
Recent studies have suggested that compounds with benzimidazole scaffolds may offer neuroprotective benefits, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis and Derivative Development
The synthesis of this compound is achieved through various organic synthesis methods, allowing for the exploration of numerous derivatives with potentially enhanced biological activities.
Future Directions in Research
Given its diverse applications, future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Exploring the potential of combining this compound with existing therapies to enhance treatment outcomes in cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the acrylonitrile group could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The morpholinophenylamino group in the target compound introduces a tertiary amine and oxygen donor atoms, enhancing polarity compared to bromophenyl or nitrophenyl analogues . This may improve solubility and target-binding specificity.
- Synthetic Flexibility: Most derivatives are synthesized via Knoevenagel or aldol condensations using benzimidazolyl acetonitrile and substituted aldehydes, with piperidine or L-proline as catalysts .
- Isomerism : Several analogues exist as E/Z isomer mixtures (e.g., 64a/64b = 2:1 in ), but the target compound is reported exclusively in the E-configuration, likely due to steric and electronic stabilization .
Key Observations:
- Anticancer Potential: Derivatives with chloroimidazole or nitrophenylpyrazole substituents show potent activity against MCF-7 cells (IC50 ~26–37 μM), suggesting the target compound’s morpholinophenyl group may enhance efficacy through improved solubility and target engagement .
- Mechanistic Insights : The rigid benzimidazole-acrylonitrile scaffold is hypothesized to intercalate DNA or inhibit kinases, but specific data for the target compound remain lacking .
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile, a compound featuring a benzimidazole moiety and a morpholine-substituted phenyl group, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with morpholine and acrylonitrile under specific conditions. Various methodologies have been reported, emphasizing the importance of reaction conditions in influencing yield and purity. For instance, the use of different solvents and catalysts can significantly affect the efficiency of the synthesis process .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated a series of benzimidazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, contributing to its efficacy.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features were tested against human cancer cells, revealing IC50 values in the low micromolar range . The mechanism of action may involve apoptosis induction or cell cycle arrest.
Antiviral Activity
In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting antiviral activity against HIV-1. Compounds within this class have been tested in MT-4 cells, showing promising results in inhibiting viral replication while maintaining low cytotoxicity levels .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter biological activity. For instance, substituents that enhance electron density may improve binding affinity to target sites.
- Benzimidazole Core : The benzimidazole moiety is essential for biological activity; modifications to this core can lead to variations in potency and selectivity .
Case Studies
- Antimicrobial Efficacy : A study tested a series of related compounds against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .
- Antitumor Mechanism : Research involving cancer cell lines demonstrated that treatment with benzimidazole derivatives resulted in increased apoptosis markers, suggesting a mechanism involving programmed cell death .
Q & A
Q. What are the standard synthetic routes for (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile?
The compound can be synthesized via a Knoevenagel condensation reaction. A general procedure involves reacting a substituted aldehyde (e.g., 4-morpholinobenzaldehyde) with 2-cyanomethylbenzimidazole in the presence of a catalyst like L-proline in ethanol. The reaction is monitored by TLC, and the product is isolated via filtration and washing with cold ethanol . Similar methods are used for structurally related acrylonitrile derivatives, where aldehydes are varied to introduce functional groups like morpholine .
Q. How is the compound characterized spectroscopically?
Characterization typically involves:
- IR spectroscopy : Identification of nitrile (CN, ~2245 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and amine/morpholine N-H stretches (~3015-2855 cm⁻¹) .
- NMR : ¹H NMR reveals signals for morpholine protons (δ 3.0–3.8 ppm, multiplet), benzimidazole NH (δ ~11.9 ppm), and aromatic protons (δ 7.0–8.1 ppm). ¹³C NMR confirms nitrile (~115 ppm) and morpholine carbons (~50–70 ppm) .
- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns validate the molecular formula .
Q. What preliminary biological activities are reported for benzimidazole-acrylonitrile hybrids?
Benzimidazole-acrylonitrile derivatives exhibit anticancer activity (e.g., inhibition of human hepatocellular carcinoma) and antimicrobial properties. For example, (E)-2-(5-chloro-1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)acrylonitrile shows significant cytotoxicity in vitro .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst screening : L-proline (15 mol%) in ethanol achieves ~88% yield for similar acrylonitriles . Alternative catalysts like piperidine or DIMCARB in acetonitrile at 60°C may improve selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in C–N bond formation steps .
- Temperature control : Reactions at 60–110°C balance conversion and side-product formation .
Q. How do structural modifications (e.g., morpholine substitution) affect biological activity?
The morpholine group enhances solubility and bioavailability. For instance:
Q. How to resolve contradictions in spectral data for similar compounds?
Discrepancies in NMR or IR data (e.g., unexpected NH signals) may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes like proton exchange in DMSO-d₆ .
- X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for zinc complexes of benzimidazole ligands .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Predicts binding affinities to targets like H1 receptors or DNA .
- DFT calculations : Optimizes geometry and evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with cytotoxicity .
Methodological Considerations
Q. What assays are used to evaluate anticancer activity?
- MTT assay : Measures viability of cancer cells (e.g., HepG2 for hepatocellular carcinoma) after 48–72 hours of treatment .
- DNA-binding studies : UV-Vis titration and ethidium bromide displacement assays quantify DNA interaction .
Q. How to design analogs with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
